molecular formula C13H10ClNO3S2 B5176714 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5176714
M. Wt: 327.8 g/mol
InChI Key: HJDJSYAVUWZJEF-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one is a compound that has been the subject of extensive scientific research. It is a potent inhibitor of a class of enzymes known as protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the inhibition of protein tyrosine phosphatases. These enzymes play a critical role in regulating cellular signaling pathways by removing phosphate groups from tyrosine residues on proteins. By inhibiting these enzymes, this compound can modulate cellular signaling pathways and potentially disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of T cells in autoimmune diseases, and reduce inflammation in inflammatory disorders. These effects are thought to be mediated by the compound's inhibition of protein tyrosine phosphatases and subsequent modulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potency and specificity for protein tyrosine phosphatases. This allows for precise modulation of cellular signaling pathways and the study of their role in disease. However, one limitation is the potential for off-target effects, as this compound may also inhibit other enzymes or cellular processes.

Future Directions

For research on 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one include further optimization of its synthesis method to improve yields and purity, the development of more potent and selective inhibitors of protein tyrosine phosphatases, and the investigation of its potential in combination with other therapies for cancer and autoimmune diseases. Additionally, the role of protein tyrosine phosphatases in other disease states and cellular processes warrants further investigation.

Synthesis Methods

The synthesis of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with ethylthiocyanate and ammonium thiocyanate in the presence of a catalyst. The resulting product is purified using column chromatography to yield the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.

Scientific Research Applications

4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Its ability to inhibit protein tyrosine phosphatases makes it a promising target for drug development. In addition, this compound has been used as a tool compound in the study of cellular signaling pathways and the role of protein tyrosine phosphatases in disease.

properties

IUPAC Name

(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S2/c1-2-19-13-15-9(12(16)20-13)3-7-4-10-11(5-8(7)14)18-6-17-10/h3-5H,2,6H2,1H3/b9-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDJSYAVUWZJEF-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.